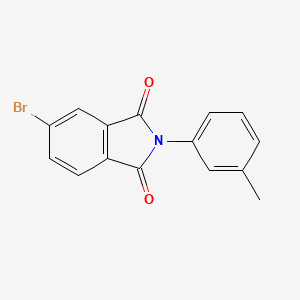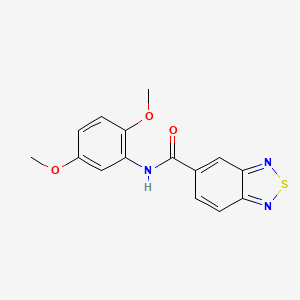![molecular formula C12H9FN2O2S B12494976 7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12494976.png)
7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-fluoro-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile es un compuesto orgánico complejo caracterizado por su estructura tricíclica única
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 11-fluoro-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile típicamente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación de compuestos intermedios, que luego se someten a condiciones de reacción específicas para formar el producto final. Las rutas sintéticas comunes pueden incluir:
Reacciones de ciclización: Formación de la estructura del núcleo tricíclico.
Fluoración: Introducción del átomo de flúor.
Oxidación: Formación de los grupos dioxo.
Formación de nitrilo: Introducción del grupo carbonitrilo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas como reactores de flujo continuo y plataformas de síntesis automatizadas para optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
11-fluoro-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile puede experimentar varias reacciones químicas, incluyendo:
Oxidación: Conversión de grupos funcionales específicos a estados de oxidación más altos.
Reducción: Reducción de los grupos dioxo a grupos hidroxilo.
Sustitución: Reemplazo de átomos o grupos específicos con otros grupos funcionales.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Agentes halogenantes, nucleófilos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de estado de oxidación más alto, mientras que la reducción puede producir compuestos hidroxilados.
Aplicaciones Científicas De Investigación
11-fluoro-8,8-dioxo-8??-thia-2-azatricyclo[740
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, como la actividad antiinflamatoria o anticancerígena.
Industria: Utilizado en el desarrollo de materiales avanzados y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 11-fluoro-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- N-[(2,5-dimethoxyphenyl)methyl]-11-fluoro-8,8-dioxo-8$l{6}-thia-2-azatricyclo[7.4.0.0{2,6}]trideca-1(9),6,10,12-tetraene-7-carboxamide .
- 11-fluoro-N-[(3-methylphenyl)methyl]-8,8-dioxo-8$l{6}-thia-2-azatricyclo[7.4.0.0{2,6}]trideca-1(9),6,10,12-tetraene-7-carboxamide .
Singularidad
11-fluoro-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile es único debido a su combinación específica de grupos funcionales y estructura tricíclica, que confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C12H9FN2O2S |
|---|---|
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
7-fluoro-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile |
InChI |
InChI=1S/C12H9FN2O2S/c13-8-3-4-10-11(6-8)18(16,17)12(7-14)9-2-1-5-15(9)10/h3-4,6H,1-2,5H2 |
Clave InChI |
BYWYKHRGCOCRDK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(S(=O)(=O)C3=C(N2C1)C=CC(=C3)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-acetylphenyl)-2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B12494896.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12494898.png)
![3-chloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)benzamide](/img/structure/B12494900.png)

![1'-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]-1,4'-bipiperidine](/img/structure/B12494907.png)
![N-{[4-ethyl-5-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12494915.png)
![2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide](/img/structure/B12494931.png)
![7-(3,4-dimethoxyphenyl)-4-(5-methylthiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12494940.png)

![N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}biphenyl-2-carboxamide](/img/structure/B12494949.png)


![5-{[(2,4-Dichlorophenoxy)acetyl]amino}pentanoic acid](/img/structure/B12494952.png)
![1-methyl-2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-pyrrole](/img/structure/B12494960.png)
